Tdp1-IN-9a

Tdp1 inhibition IC50 DNA repair

Tdp1-IN-9a is a semisynthetic small-molecule inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), developed using a deoxycholic acid scaffold. Identified through virtual screening and structurally confirmed as N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethyl)-3α,12α-diacetoxy-5β-cholan-24-amide, it was designed to block the DNA repair enzyme that counteracts the efficacy of Topoisomerase I (Top1) inhibitors like camptothecin.

Molecular Formula C44H69NO6
Molecular Weight 708.04
Cat. No. B1193787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTdp1-IN-9a
SynonymsTdp1-IN-9a;  Tdp1IN9a;  Tdp1IN-9a;  Tdp1-IN9a
Molecular FormulaC44H69NO6
Molecular Weight708.04
Structural Identifiers
SMILESCC(C)(C)C1=C(O)C(C(C)(C)C)=CC(CCNC(CC[C@@H](C)[C@H]2CC[C@@H]3[C@]2(C)[C@@H](OC(C)=O)C[C@H]4[C@H]3CC[C@H]5[C@]4(C)CC[C@@H](OC(C)=O)C5)=O)=C1
InChIInChI=1S/C44H69NO6/c1-26(12-17-39(48)45-21-19-29-22-36(41(4,5)6)40(49)37(23-29)42(7,8)9)33-15-16-34-32-14-13-30-24-31(50-27(2)46)18-20-43(30,10)35(32)25-38(44(33,34)11)51-28(3)47/h22-23,26,30-35,38,49H,12-21,24-25H2,1-11H3,(H,45,48)/t26-,30-,31-,32+,33-,34+,35+,38+,43+,44-/m1/s1
InChIKeyYNUKTIYTIDJDPX-NTEZMDFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tdp1-IN-9a: A High-Potency Bile Acid-Derived Tyrosyl-DNA Phosphodiesterase 1 Inhibitor for DNA Repair Research


Tdp1-IN-9a is a semisynthetic small-molecule inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), developed using a deoxycholic acid scaffold [1]. Identified through virtual screening and structurally confirmed as N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethyl)-3α,12α-diacetoxy-5β-cholan-24-amide, it was designed to block the DNA repair enzyme that counteracts the efficacy of Topoisomerase I (Top1) inhibitors like camptothecin [1]. Its discovery represents a novel chemotype for Tdp1 inhibition, characterized by a steroid core functionalized with dual acetoxy groups and a sterically hindered phenolic amide side chain [1].

Why Other Tdp1 Inhibitors or Close Analogs Cannot Replace Tdp1-IN-9a in Mechanistic Studies


Within the deoxycholic acid amide series, minor structural modifications lead to substantial potency variations (IC50 differences exceeding 50-fold), making generic substitution unreliable [1]. While all compounds share a common steroid scaffold, the specific combination of 3α,12α-diacetoxy groups and the 4-(2-aminoethyl)-2,6-bis-t-butylphenol moiety in Tdp1-IN-9a (compound 9a) provides a unique binding mode that is not replicated by analogs with alternative amine substituents [1]. This pronounced Structure-Activity Relationship (SAR) means that the compound's efficacy and binding characteristics cannot be extrapolated from other in-class inhibitors, even those differing by a single functional group [1].

Quantitative Differentiation: Head-to-Head Comparison of Tdp1-IN-9a Against Close Analogs and a Reference Inhibitor


Superior Tdp1 Enzyme Inhibition: Tdp1-IN-9a Outperforms All Series Analogs and Furamidine

In a standardized in vitro gel-based fluorescent assay using purified recombinant human Tdp1 and a FAM-BHQ1 biosensor substrate, Tdp1-IN-9a (compound 9a) exhibited an IC50 of 0.29 ± 0.12 µM, representing the highest inhibitory potency within the entire 22-compound deoxycholic acid amide series [1]. This potency is 1.5-fold greater than the next most active analogs (4a, IC50 = 0.43 µM; 5a, IC50 = 0.42 µM) and over 4-fold greater than the established Tdp1 inhibitor Furamidine (Fur 2, IC50 = 1.2 ± 0.3 µM) tested under identical conditions [1].

Tdp1 inhibition IC50 DNA repair

Critical Role of the 4-(2-Aminoethyl)-2,6-bis-t-butylphenol Moiety: Direct Potency Comparison with Pyridine and Aliphatic Amine Analogs

A direct structure-activity comparison reveals that the presence of the 4-(2-aminoethyl)-2,6-bis-t-butylphenol group in Tdp1-IN-9a (IC50 = 0.29 µM) is critical for its high potency [1]. Replacement with a 3-aminopyridine group (compound 8a) nearly halves the inhibitory activity (IC50 = 0.47 µM), while substitution with aliphatic amines such as N,N-dimethylethanediamine (10a) or 2-morpholinethanamine (11a) completely abolishes activity (IC50 > 15 µM), representing a greater than 50-fold loss in potency [1].

Structure-Activity Relationship lead optimization Tdp1 inhibitor design

Favorable Cytotoxicity Profile: Tdp1-IN-9a Demonstrates Negligible Intrinsic Toxicity Up to 100 µM in Human Cancer Cell Lines

When evaluated for intrinsic cytotoxicity against human mammary adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cells using the MTT assay, Tdp1-IN-9a, like other diacetoxy derivatives in the series, showed absent or insignificant toxicity across the entire tested concentration range up to 100 µM [1]. This provides a selectivity window of >340-fold between the biochemical IC50 (0.29 µM) and the lowest concentration at which any non-specific cell growth inhibition might begin to appear, although explicit Tdp2 counter-screening data for this specific compound is not reported in the primary literature.

Cytotoxicity selectivity window MTT assay

Molecular Docking Validation: A Unique Hydrogen Bond with Tyr204 Distinguishes the Binding Mode of Tdp1-IN-9a

Computational docking into the Tdp1 active site (PDB ID: 1MU7, resolution 2.0 Å) revealed that Tdp1-IN-9a (compound 9a) engages the catalytic pocket through a predicted hydrogen bond between the carbonyl group of its 12-acetate moiety and residue Tyr204 [1]. Furthermore, the bulky 3,5-di-tert-butyl-4-hydroxyphenyl group denies access to catalytically important histidine residues, contributing to enzyme inhibition [1]. This binding mode is distinct from that observed for Furamidine, which acts as a competitive inhibitor with different binding determinants, and explains the higher potency of Tdp1-IN-9a at the molecular level.

Molecular docking binding mode Tyr204 PDB 1MU7

Optimal Research and Preclinical Application Scenarios for Tdp1-IN-9a Based on Validated Quantitative Evidence


In Vitro Chemosensitization Studies: Pairing Tdp1-IN-9a with Topoisomerase I Poisons

Given its validated sub-micromolar Tdp1 inhibition (IC50 = 0.29 µM) and negligible cytotoxicity up to 100 µM, Tdp1-IN-9a is ideally suited for in vitro combination studies with clinically relevant Top1 inhibitors (e.g., topotecan, irinotecan) [1]. Researchers can administer Tdp1-IN-9a at concentrations well above its biochemical IC50 while remaining within a non-toxic window, enabling clear assessment of whether Tdp1 inhibition synergistically enhances Top1 poison-induced DNA damage and cancer cell death.

Structure-Activity Relationship (SAR) Benchmarking for Novel Tdp1 Inhibitor Design

As the most potent compound within the comprehensively characterized deoxycholic acid amide series, Tdp1-IN-9a serves as a critical positive control and benchmarking standard for medicinal chemistry programs developing next-generation Tdp1 inhibitors [1]. Its well-defined docking pose, with a unique hydrogen bond to Tyr204 and steric occlusion of catalytic histidine residues, provides a validated pharmacophore model for structure-based design and virtual screening campaigns [1].

Investigating the Role of Tdp1 in DNA Repair Pathway Redundancy

The established selectivity window of Tdp1-IN-9a makes it a valuable tool for dissecting the overlapping functions of Tdp1, Tdp2, and other DNA repair enzymes (e.g., PARP1, BRCA1) [1]. By applying Tdp1-IN-9a at concentrations that fully inhibit Tdp1 without inducing cytotoxicity, researchers can isolate the contribution of Tdp1 to the repair of Top1-mediated DNA lesions and explore functional compensation by alternative repair pathways, contributing to a deeper understanding of chemoresistance mechanisms [1].

Quote Request

Request a Quote for Tdp1-IN-9a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.